![molecular formula C23H19N3O4S2 B6554906 methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1040633-40-6](/img/structure/B6554906.png)
methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
“Methyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate” is a complex organic compound. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound . Heterocyclic compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity .
Synthesis Analysis
The synthesis of such compounds often involves reactions with organic halides . For instance, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted acetohydrazides were prepared from the reaction of a coumarin derivative with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. For instance, the thieno[3,2-d]pyrimidin-2-yl moiety is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse due to the presence of various functional groups. For instance, the thieno[3,2-d]pyrimidin-2-yl moiety could potentially undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, thiophene, a related compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Anti-Inflammatory Properties : Thiophene derivatives have been investigated for their anti-inflammatory effects. They may modulate inflammatory pathways and offer potential therapeutic benefits .
- Anti-Cancer Activity : Some thiophene-based compounds exhibit anti-cancer properties. Researchers have explored their use as potential chemotherapeutic agents .
- Anti-Fungal and Anti-Microbial Effects : Thiophenes have demonstrated activity against fungal and microbial pathogens. Their mechanism of action involves disrupting cell membranes or inhibiting enzymes .
- Kinase Inhibition : Certain thiophene derivatives act as kinase inhibitors, which can be relevant in cancer treatment and other diseases involving dysregulated kinases .
- Organic Semiconductors : Thiophene-mediated molecules play a crucial role in the development of organic semiconductors. These materials find applications in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Corrosion Inhibitors : Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. They protect metals from corrosion, extending the lifespan of materials .
- Anti-Bacterial Properties : Some thiophene-containing compounds have shown preliminary in vitro antibacterial activity against bacteria such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
- Estrogen Receptor Modulation : Thiophenes may interact with estrogen receptors, making them relevant in hormone-related conditions .
- Lead Molecule Search : Thiophene derivatives serve as anchors for combinatorial libraries, aiding medicinal chemists in the search for lead molecules .
- Novel Structural Prototypes : Researchers continue to synthesize and investigate new thiophene moieties with wider therapeutic activity, aiming for more effective pharmacological agents .
Medicinal Chemistry
Material Science
Biological Activity
Drug Discovery
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the therapeutic importance of heterocyclic compounds , this compound could potentially be investigated for its biological activity and potential applications in medicinal chemistry.
properties
IUPAC Name |
methyl 2-[[2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-26-21(28)20-19(16(12-31-20)14-8-4-3-5-9-14)25-23(26)32-13-18(27)24-17-11-7-6-10-15(17)22(29)30-2/h3-12H,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLLPRBICKSYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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